4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride
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Overview
Description
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 4-position, a sulfonyl fluoride group at the 1-position, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield hydrazine derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild conditions (room temperature to 50°C) in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Nitroso and Nitro Derivatives: Formed through oxidation reactions.
Schiff Bases: Formed through condensation reactions.
Scientific Research Applications
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Material Science: Pyrazole derivatives are used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride involves the inhibition of specific enzymes. The sulfonyl fluoride group acts as an electrophile, forming a covalent bond with the nucleophilic residues in the active site of the enzyme. This covalent modification leads to the inactivation of the enzyme, thereby disrupting the associated biological pathways . The amino group may also participate in hydrogen bonding and electrostatic interactions with the enzyme, enhancing the binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole: Lacks the sulfonyl fluoride group, making it less reactive towards nucleophiles.
1H-pyrazole-1-sulfonyl fluoride: Lacks the amino group, reducing its potential for hydrogen bonding and electrostatic interactions.
4-chloro-1H-pyrazole-1-sulfonyl fluoride: Contains a chloro group instead of an amino group, altering its reactivity and biological activity.
Uniqueness
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the amino and sulfonyl fluoride groups. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
2763780-18-1 |
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Molecular Formula |
C3H5ClFN3O2S |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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